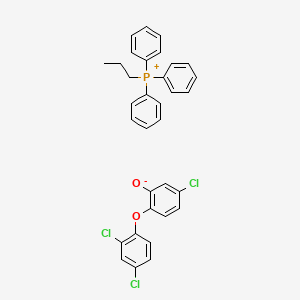
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a phenolate group and a triphenyl(propyl)phosphanium moiety. It is often used in scientific research due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and similar derivatives.
Substitution: Various substituted phenolates depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The triphenyl(propyl)phosphanium moiety can interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(2,4-dichlorophenoxy)phenol
- Triphenylphosphine
- Phenolates with different substituents
Uniqueness
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium is unique due to its combined phenolate and triphenyl(propyl)phosphanium structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
94231-15-9 |
|---|---|
Molecular Formula |
C33H28Cl3O2P |
Molecular Weight |
593.9 g/mol |
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H7Cl3O2/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2,18H2,1H3;1-6,16H/q+1;/p-1 |
InChI Key |
JMYZGEUSYHDAHS-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



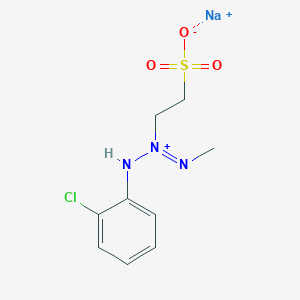
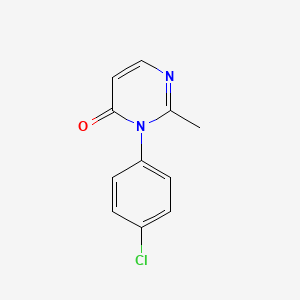

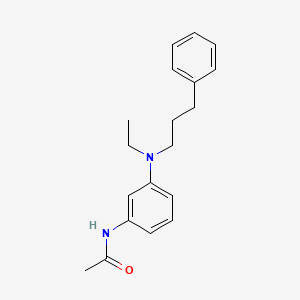
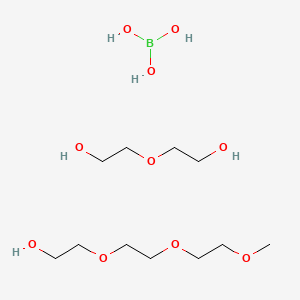

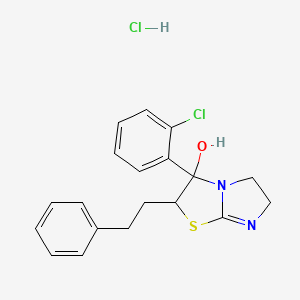
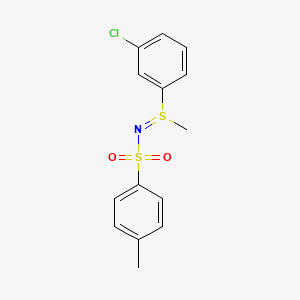
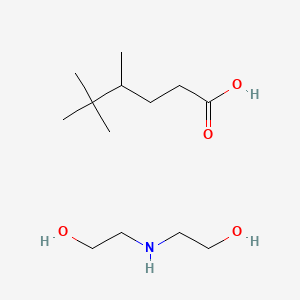



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
